molecular formula C7H5F3N2O B2363544 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde CAS No. 1368083-12-8

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B2363544
CAS No.: 1368083-12-8
M. Wt: 190.125
InChI Key: JAKODSSMKLWCOD-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.125. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is involved in various chemical reactions leading to the synthesis of biologically active compounds. For instance, Zinchenko et al. (2018) found that the interaction of similar pyrimidine carbaldehydes with glycine esters leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds were studied for their potential as biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Condensed Azines

Bakulina et al. (2014) reported the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine. These compounds have applications in various fields of chemistry and pharmacology (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Synthesis of Unique Base Precursors

Beingessner et al. (2008) developed an efficient method for the regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which are important in the synthesis of structurally and electronically unique base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).

Molecular Structure Studies

Low et al. (2007) conducted studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, highlighting their polarized electronic structures and linking them into three-dimensional frameworks. This research contributes to understanding the molecular structures and interactions in pyrimidine derivatives (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Development of Bioactive Compounds

Several studies focus on synthesizing and characterizing compounds derived from pyrimidine carbaldehydes for their potential bioactive properties. For example, Bhat et al. (2016) synthesized a series of compounds for screening as antimicrobial agents, demonstrating the utility of these derivatives in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKODSSMKLWCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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